![molecular formula C14H18ClNO B13898310 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorobutyl group attached to an isoindoline ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone typically involves the reaction of 4-chlorobutylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or other substituted derivatives
Scientific Research Applications
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Shares the chlorobutyl group but differs in the core structure.
2-(4-Chlorobutyl)-1,3-dioxolane: Contains a similar chlorobutyl group but has a dioxolane ring instead of an isoindoline ring
Uniqueness: 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone is unique due to its isoindoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1-[5-(4-chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C14H18ClNO/c1-11(17)16-9-13-6-5-12(4-2-3-7-15)8-14(13)10-16/h5-6,8H,2-4,7,9-10H2,1H3 |
InChI Key |
OOSHLRLIZDYRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C1)C=C(C=C2)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


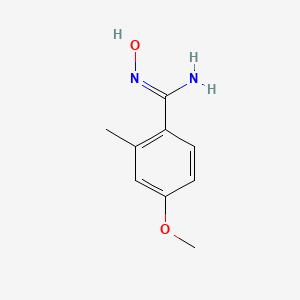
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
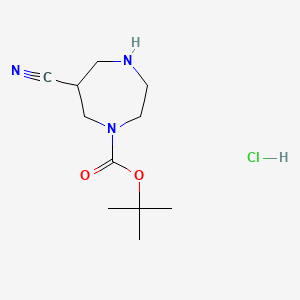
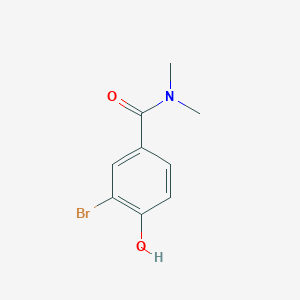

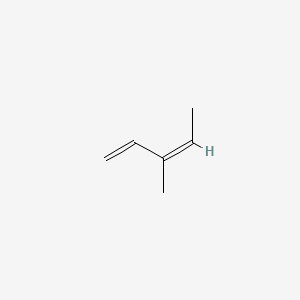
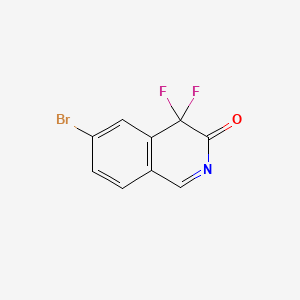
![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
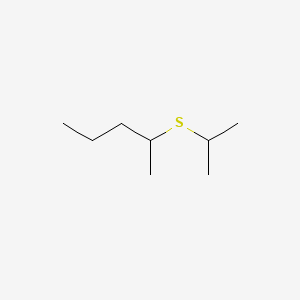
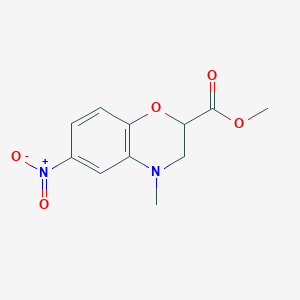
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
